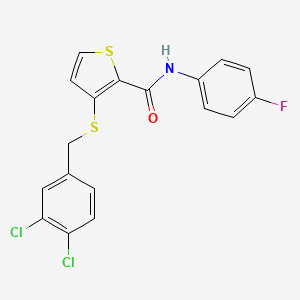
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,4-dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where a thiol group reacts with a 3,4-dichlorobenzyl halide.
Attachment of the 4-fluorophenyl group: This can be done through an amide coupling reaction using a 4-fluoroaniline derivative and a carboxylic acid derivative of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Substitution: Halogen atoms in the benzyl and phenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl or phenyl rings.
Scientific Research Applications
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting downstream pathways. The specific molecular targets and pathways depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-chlorophenyl)-2-thiophenecarboxamide
- 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-methylphenyl)-2-thiophenecarboxamide
- 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-nitrophenyl)-2-thiophenecarboxamide
Uniqueness
The uniqueness of 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FNOS2/c19-14-6-1-11(9-15(14)20)10-25-16-7-8-24-17(16)18(23)22-13-4-2-12(21)3-5-13/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTYQIVNSBJIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
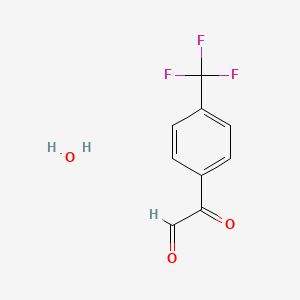

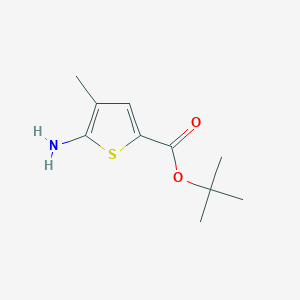

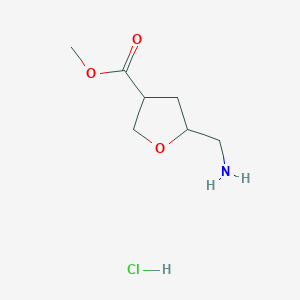
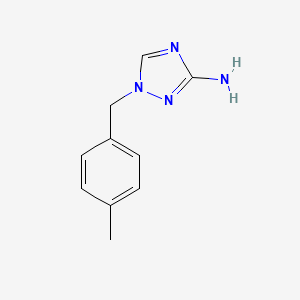
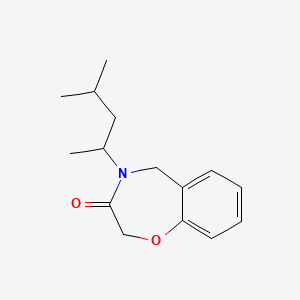


![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
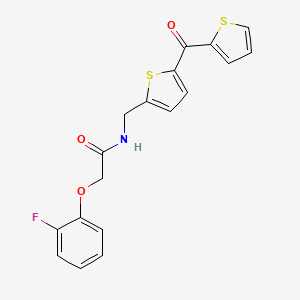
![4-[(E)-2-(2,6-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2666462.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)
